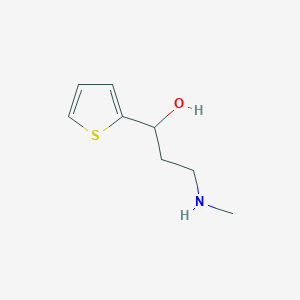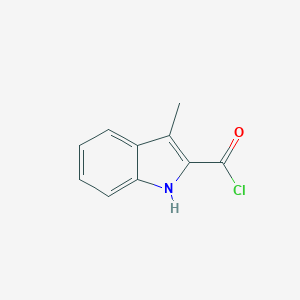
Chlorure de 5-benzoyl-2-méthoxybenzènesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-2-methoxybenzenesulfonyl chloride is an organic compound with the chemical formula C14H11ClO4S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a benzoyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Applications De Recherche Scientifique
5-Benzoyl-2-methoxybenzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-benzoyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride. The reaction can be represented as follows:
C14H11O4S (sulfonic acid)+SOCl2→C14H11ClO4S (sulfonyl chloride)+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 5-Benzoyl-2-methoxybenzenesulfonyl chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Alcohols and Thiols: Products of substitution reactions with alcohols and thiols
Mécanisme D'action
The mechanism of action of 5-Benzoyl-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of stable sulfonamide linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 5-Chloro-2-methoxybenzenesulfonyl chloride
- 2-Methoxybenzenesulfonyl chloride
Uniqueness
5-Benzoyl-2-methoxybenzenesulfonyl chloride is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity patterns and is used in specific synthetic applications where these functional groups are advantageous .
Propriétés
IUPAC Name |
5-benzoyl-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDKGCYIBQDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373435 |
Source


|
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112699-07-7 |
Source


|
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)



![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)






